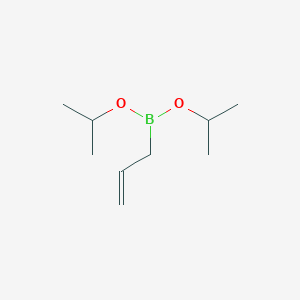

Diisopropyl Allylboronate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

di(propan-2-yloxy)-prop-2-enylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLTONTMJTRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465712 | |

| Record name | Diisopropyl Allylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51851-79-7 | |

| Record name | Diisopropyl Allylboronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl Allylboronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Purification, and Application of Diisopropyl Allylboronate

Abstract

Diisopropyl allylboronate is a cornerstone reagent in modern organic synthesis, prized for its role in the stereocontrolled formation of carbon-carbon bonds.[1] Its utility in the construction of complex molecular architectures makes it indispensable in pharmaceutical development, polymer chemistry, and materials science.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, detailed protocols for its purification, and critical insights into its characterization, handling, and storage. We will explore the mechanistic underpinnings of common synthetic routes and provide field-proven advice to guide researchers toward successful outcomes.

Introduction: The Strategic Importance of this compound

Allylboron reagents, particularly boronic esters like this compound, are valued for their unique combination of stability and reactivity. Unlike many other organometallic reagents, allylboronic esters are generally bench-stable, allowing for easier handling and purification.[2] Their primary application is the allylboration of carbonyls and imines , a powerful transformation that generates homoallylic alcohols and amines with a high degree of stereocontrol.[2][3] The diisopropyl ester variant strikes an effective balance, offering sufficient reactivity for these additions while remaining less susceptible to hydrolysis than the free boronic acid. Its role as a key intermediate enables the synthesis of complex natural products and active pharmaceutical ingredients.[1]

Key Properties:

| Property | Value | Source |

| CAS Number | 51851-79-7 | [1] |

| Molecular Formula | C₉H₁₉BO₂ | [1][4] |

| Molecular Weight | 170.06 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1] |

| Purity (Typical) | ≥95% (by NMR) | [1][5] |

| Refractive Index | n20/D ≈ 1.40 | [1] |

Core Synthesis Methodologies

The selection of a synthetic route depends on the availability of starting materials, required scale, and laboratory capabilities. The most prevalent and reliable method involves the reaction of a Grignard reagent with a trialkyl borate.

Primary Route: Grignard Reaction with Triisopropyl Borate

This is the classical and most direct approach. The core of this reaction is the nucleophilic addition of an allyl organometallic species to an electrophilic boron center.

Causality and Mechanistic Insight: The Grignard reagent, allylmagnesium bromide (CH₂=CHCH₂MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond.[6][7] The boron atom in triisopropyl borate, B(O-iPr)₃, is electron-deficient and thus highly electrophilic. The reaction proceeds via the attack of the γ-carbon of the allyl group onto the boron atom, displacing one of the isopropoxy groups. Subsequent aqueous workup hydrolyzes the remaining magnesium salts and provides the desired boronic ester.

Critical Consideration: Anhydrous Conditions Grignard reagents are extremely strong bases and react readily with protic sources, including water.[6][7] The entire apparatus must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous to prevent quenching the Grignard reagent, which would drastically reduce the yield.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Grignard Formation: Place magnesium turnings in the flask. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. An iodine crystal or gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and should proceed smoothly to form a solution of allylmagnesium bromide.[8]

-

Borate Addition: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous diethyl ether dropwise from the dropping funnel. Maintaining this low temperature is crucial to prevent over-addition and the formation of undesired borate complexes.

-

Quenching and Workup: After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure. The resulting crude oil is then ready for purification.

Caption: Workflow for the Grignard-based synthesis of this compound.

Alternative Route: Transesterification

This method is useful if allylboronic acid is readily available. It involves an equilibrium reaction between allylboronic acid and isopropanol, typically catalyzed by an acid.

Causality and Mechanistic Insight: Transesterification is an equilibrium process where the alcohol moieties on the boron atom are exchanged.[9] To drive the reaction toward the formation of the diisopropyl ester, water, the reaction byproduct, must be removed. This is often accomplished using a Dean-Stark apparatus or by adding a chemical drying agent. This method avoids the use of highly reactive organometallics but can be less efficient if the equilibrium is unfavorable.

Purification: Achieving High Purity

Purification is critical to remove unreacted starting materials and byproducts. For a liquid product like this compound, the method of choice is vacuum distillation.

Causality and Rationale: Many organoboron compounds have limited thermal stability. Attempting to distill them at atmospheric pressure can lead to decomposition. Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature, thereby preserving the integrity of the molecule.[10]

Experimental Protocol: Vacuum Distillation

-

Apparatus: Set up a short-path distillation apparatus. Ensure all glassware is dry.

-

Procedure: Place the crude oil in the distillation flask with a magnetic stir bar for smooth boiling.

-

Vacuum Application: Gradually apply a vacuum to the system.

-

Heating: Gently heat the flask using an oil bath.

-

Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The literature value should be consulted, but it is typically in the range of 45-50 °C at ~10 mmHg.

-

Storage: The purified product should be collected in a flask pre-flushed with nitrogen and immediately sealed and stored under appropriate conditions.

For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel can be employed, typically using a non-polar eluent system like hexanes/ethyl acetate.[10]

Caption: Primary and alternative purification workflows for this compound.

Characterization, Storage, and Safety

Characterization: Purity and identity are confirmed primarily by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H NMR: Will show characteristic signals for the allyl group (multiplets around 5.0-6.0 ppm and a doublet around 2.0 ppm) and the isopropyl groups (a septet around 4.5 ppm and a doublet around 1.2 ppm).

-

¹¹B NMR: A broad singlet is expected in the region of +30 to +34 ppm, which is characteristic of a tricoordinate boronic ester.[4]

-

¹³C NMR: Will show distinct signals for the three unique carbon environments in the allyl group and the two in the isopropyl groups.

Storage and Handling: this compound is sensitive to moisture, which can cause hydrolysis back to allylboronic acid and isopropanol.

-

Storage: It should be stored in an airtight container under an inert atmosphere (nitrogen or argon).[5] Recommended storage temperatures are refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability.[1][5]

-

Handling: Handle in a well-ventilated fume hood. As it is a flammable liquid, keep it away from ignition sources.[4][11]

Safety Information:

| Hazard Statement | GHS Classification | Source |

| H226: Flammable liquid and vapor | Flammable liquids (Category 3) | [4][11] |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [4][11] |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [4][11] |

Core Application: The Allylboration Reaction

The primary utility of this compound is its reaction with aldehydes and ketones to form homoallylic alcohols. This reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state, which is the basis for its high stereoselectivity.[12][13]

Caption: The general scheme for the allylboration of an aldehyde.

This reaction is a fundamental tool for building stereochemically complex molecules and has been applied in countless total synthesis campaigns.[3][14] The predictable stereochemical outcome makes it a powerful and reliable transformation for drug development professionals.[1]

References

-

Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]

-

Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Stott, K., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, m2013. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Jonker, S. (2021). Asymmetric Synthesis with Allylboronic Acids. Synthesis Workshop Videos. [Link]

-

Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21254–21259. [Link]

-

Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades. National Institutes of Health. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry. [Link]

-

Coombs, J. R., et al. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5549–5557. [Link]

-

Jain, P., & Antilla, J. C. (2010). Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes. Journal of the American Chemical Society, 132(34), 11884–11886. [Link]

-

An Introduction to Grignard Reagents. Chemguide. [Link]

-

Dennis, F. M., et al. (2020). Nickel-Catalysed Allylboration of Aldehydes. Synthesis, 52(13), 1903-1914. [Link]

-

Synthesis of the boronic acid via monophasic transesterification. ResearchGate. [Link]

-

PREPARATION OF ALLYLMAGNESIUM BROMIDE AND 6-CHLORO-1-HEXENE. Organic Syntheses. [Link]

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Preparation of Alcohols via Grignard's Reagent. YouTube. [Link]

-

Carbonyl allylation. Wikipedia. [Link]

-

Hall, D. G. (2009). Allylboration of Carbonyl Compounds. Organic Reactions. [Link]

-

Williams, B. S., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. This compound | C9H19BO2 | CID 11435180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. This compound | 51851-79-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nickel-Catalysed Allylboration of Aldehydes [organic-chemistry.org]

- 14. Carbonyl allylation - Wikipedia [en.wikipedia.org]

Diisopropyl Allylboronate: A Comprehensive Technical Guide for Advanced Organic Synthesis

This guide provides an in-depth exploration of diisopropyl allylboronate (CAS Number: 51851-79-7), a versatile and highly valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its applications, particularly in the realm of stereoselective carbon-carbon bond formation. We will delve into its synthesis, mechanistic underpinnings, and provide detailed, field-proven protocols to empower your research endeavors.

Introduction: The Strategic Advantage of this compound

This compound has emerged as a reagent of choice for the stereocontrolled synthesis of homoallylic alcohols, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1] Its growing prominence can be attributed to a favorable combination of reactivity, stability, and selectivity. Unlike many other organometallic reagents, allylboronates, including the diisopropyl ester, generally exhibit good bench stability, obviating the need for rigorously inert atmospheres for short-term handling and making them more amenable to practical laboratory use.[2]

The core utility of this compound lies in its reaction with carbonyl compounds, a transformation known as allylboration. This reaction proceeds through a highly organized, six-membered chair-like transition state, which is the cornerstone of its remarkable stereoselectivity.[3] This predictable stereochemical outcome is a significant advantage in the synthesis of complex molecules with multiple chiral centers.

This guide will provide a comprehensive overview of this compound, from its fundamental properties to its application in sophisticated asymmetric syntheses.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 51851-79-7 | [4] |

| Molecular Formula | C₉H₁₉BO₂ | [4] |

| Molecular Weight | 170.06 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Purity | ≥95% | [5] |

| Storage | Store at -20°C under a nitrogen atmosphere. | [5] |

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is crucial to store the reagent under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and atmospheric oxygen.

Synthesis of this compound: A Representative Protocol

The most common and straightforward method for the preparation of this compound is the reaction of allylmagnesium bromide with triisopropyl borate. This procedure leverages the nucleophilicity of the Grignard reagent to displace one of the isopropoxy groups on the borate ester. While direct reaction of Grignard reagents with trialkylborates can sometimes lead to multiple additions, careful control of stoichiometry and reaction conditions allows for the selective formation of the desired mono-alkylation product.[3]

Below is a detailed, self-validating protocol for the synthesis of this compound, based on established procedures for the formation of boronic esters from Grignard reagents.[2][6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether (Et₂O)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Formation of this compound:

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar, dissolve triisopropyl borate (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared allylmagnesium bromide solution to the cooled triisopropyl borate solution via a cannula, while vigorously stirring. Maintain the internal temperature below -70 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Asymmetric Allylation of Aldehydes: The Roush-Brown Reaction

A cornerstone application of this compound is in the asymmetric allylation of aldehydes, a reaction pioneered and extensively developed by Roush and Brown. This transformation allows for the creation of chiral homoallylic alcohols with high levels of enantioselectivity. The key to this selectivity is the use of a chiral auxiliary, typically a tartrate derivative, which complexes with the allylboronate to create a chiral environment that directs the facial selectivity of the aldehyde addition.

The reaction proceeds through a Zimmerman-Traxler-like six-membered ring transition state, where the aldehyde and the allylboronate are brought into close proximity. The substituents on the chiral auxiliary sterically control the orientation of the aldehyde, leading to the preferential formation of one enantiomer of the homoallylic alcohol.

Mechanistic Insight: The Chair-Like Transition State

The stereochemical outcome of the Roush-Brown allylation can be rationalized by considering the chair-like transition state model. In this model, the boron atom and the aldehyde oxygen coordinate, and the allyl group is transferred to the carbonyl carbon. The substituents on the chiral tartrate ligand dictate the facial selectivity of the addition to the aldehyde. For example, using a (+)-diisopropyl tartrate ((+)-DIPT) modified allylboronate, the aldehyde's R group will preferentially occupy an equatorial position to minimize steric interactions, leading to the formation of the corresponding (R)-homoallylic alcohol.

Reaction Mechanism Diagram

Caption: Simplified mechanism of asymmetric allylation.

Experimental Protocol: Asymmetric Allylation of Benzaldehyde

This protocol provides a representative procedure for the asymmetric allylation of benzaldehyde using this compound and (+)-diisopropyl tartrate ((+)-DIPT) as the chiral auxiliary.

Materials:

-

This compound

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

Benzaldehyde

-

Anhydrous toluene

-

4 Å Molecular sieves

-

Diethanolamine

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Chiral Reagent:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (+)-diisopropyl tartrate (1.1 equivalents) and freshly activated 4 Å molecular sieves.

-

Add anhydrous toluene and cool the mixture to -78 °C.

-

Slowly add this compound (1.0 equivalent) to the cooled mixture. Stir for 30 minutes at -78 °C to allow for the formation of the chiral tartrate-modified allylboronate.

-

-

Allylation Reaction:

-

Add benzaldehyde (1.0 equivalent) dropwise to the cold solution of the chiral allylboronate reagent.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the addition of diethanolamine (2.0 equivalents).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add anhydrous diethyl ether and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.

-

Advantages and Comparative Analysis

This compound offers several advantages over other allylating agents, making it a valuable tool in the synthetic chemist's arsenal.

Key Advantages:

-

Stability: Allylboronates are generally more stable and easier to handle than many other highly reactive allylmetal reagents.[2]

-

Predictable Stereoselectivity: The reaction proceeds through a well-defined chair-like transition state, leading to high and predictable levels of stereocontrol.[3]

-

Functional Group Tolerance: Allylboration reactions are often tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.

Comparative Overview of Allylboron Reagents:

| Reagent | Key Features | Typical Applications |

| This compound | Good reactivity and stability; commonly used with tartrate-based chiral auxiliaries. | Asymmetric allylation of aldehydes and ketones. |

| Pinacol Allylboronate | Highly stable and commercially available; often requires a catalyst for efficient reaction. | Cross-coupling reactions; catalyzed allylations. |

| Allylboronic Acid | More reactive than its ester counterparts. | Direct allylboration of carbonyls and imines. |

| Potassium Allyltrifluoroborate | Crystalline, air- and moisture-stable solid; requires activation for reaction. | Rhodium-catalyzed additions to carbonyls. |

Conclusion

This compound is a powerful and versatile reagent for the stereocontrolled synthesis of homoallylic alcohols. Its stability, predictable reactivity, and the well-understood mechanism of the asymmetric allylation reaction make it an indispensable tool for researchers in organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this valuable reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

-

ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])

-

Recent Progress of Substituted Allylboron Compounds in Catalytic Asymmetric Allylation Reactions | Request PDF - ResearchGate. (URL: [Link])

-

Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis - ResearchGate. (URL: [Link])

-

Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis | Journal of the American Chemical Society. (URL: [Link])

-

Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles | Journal of the American Chemical Society. (URL: [Link])

-

Diisopropyl tartrate modified (E)-crotylboronates: highly enantioselective propionate (E)-enolate equivalents (1985) | William R. Roush | 117 Citations - SciSpace. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

(Note 3) - added by a syringe. This mixture is cooled to -78 °C with a dry ice/acetone bath, and then trans-2-butene (19.2 mL, 204 mmol, 1.2 equiv) - Organic Syntheses Procedure. (URL: [Link])

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (URL: [Link])

-

Allylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification - Organic Syntheses Procedure. (URL: [Link])

-

Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes - Organic Syntheses Procedure. (URL: [Link])

-

2 - Organic Syntheses Procedure. (URL: [Link])

-

3 - Organic Syntheses Procedure. (URL: [Link])

-

Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent - PubMed. (URL: [Link])

-

Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds - ChemRxiv. (URL: [Link])

-

Highly Selective Allylborations of Aldehydes Using α,α-Disubstituted Allylic Pinacol Boronic Esters | Request PDF - ResearchGate. (URL: [Link])

-

Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem - NIH. (URL: [Link])

-

(PDF) Stereocontrol in Allylboration Reactions - ResearchGate. (URL: [Link])

-

Aldehyde allylation with allylboronates providing α-addition products - RSC Publishing. (URL: [Link])

-

Allyl addition to aldehydes with α‐substituted allylboronate. - ResearchGate. (URL: [Link])

-

and Enantioselective Allylboration of Aldehydes using α‑Substituted Allyl/Crotyl Pinacol Boronic Esters via - School of Chemistry | University of Bristol. (URL: [Link])

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google P

-

synthesis of (+)-b-allyldiisopinocampheylborane and its reaction with aldehydes - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Diisopropyl Allylboronate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Versatility of Diisopropyl Allylboronate in Modern Organic Synthesis

This compound has emerged as a powerful and versatile reagent in the synthetic chemist's toolkit, particularly for the stereoselective construction of carbon-carbon bonds. Its utility is most prominently showcased in the allylboration of carbonyl compounds, a reaction that provides access to valuable homoallylic alcohol motifs prevalent in a wide array of natural products and pharmaceutical agents.[1] This guide offers an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a mechanistic rationale for its reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless liquid that is soluble in many common organic solvents.[1] As with many organoboron compounds, it is sensitive to moisture and air and should be handled under an inert atmosphere.[2][3] Proper storage is crucial for maintaining its reactivity, with refrigeration under an inert gas being the recommended condition.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉BO₂ | [1][4][6][7] |

| Molecular Weight | 170.06 g/mol | [1][4][6][7] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Boiling Point | 133.382 °C at 760 mmHg | |

| Density | 0.819 g/cm³ | |

| Refractive Index (n20/D) | 1.40 | [1][2][3] |

| CAS Number | 51851-79-7 | [1][4][6][7] |

Spectroscopic Data

The structural identity and purity of this compound are routinely confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Absorptions/Resonances |

| ¹H NMR | Characteristic signals for the allyl and isopropoxy groups. |

| ¹³C NMR | Resonances corresponding to the sp² and sp³ hybridized carbons of the allyl and isopropoxy moieties. |

| FT-IR (neat) | Key vibrational bands include C-H stretching (alkane and alkene), C=C stretching, and B-O stretching. |

Detailed peak lists and assignments are pending further experimental data acquisition.

Synthesis of this compound: A Standardized Protocol

The most common and efficient method for the preparation of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with an appropriate borate ester, triisopropyl borate.[7] This method allows for the straightforward formation of the carbon-boron bond.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Triisopropyl borate

-

Anhydrous toluene (optional, for azeotropic removal of isopropanol)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Borylation Reaction: Cool the freshly prepared allylmagnesium bromide solution to -78 °C (dry ice/acetone bath). To this, add a solution of triisopropyl borate in anhydrous diethyl ether dropwise via the addition funnel, maintaining the internal temperature below -70 °C.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid. For applications requiring high purity, a final azeotropic distillation with toluene can be performed to remove any residual isopropanol.

Chemical Properties and Reactivity: The Allylboration of Aldehydes

The cornerstone of this compound's utility lies in its reaction with aldehydes to form homoallylic alcohols. This transformation proceeds through a highly organized, six-membered cyclic transition state, as described by the Zimmerman-Traxler model.[8] This model is crucial for predicting and explaining the high diastereoselectivity often observed in these reactions.

The Zimmerman-Traxler Transition State

The Zimmerman-Traxler model postulates a chair-like transition state where the boron atom coordinates to the carbonyl oxygen of the aldehyde. To minimize steric interactions, the larger substituent on the aldehyde (R) preferentially occupies a pseudo-equatorial position. This arrangement dictates the relative stereochemistry of the newly formed stereocenters.

Caption: Zimmerman-Traxler model for the allylboration of an aldehyde.

Experimental Protocol: Allylboration of Benzaldehyde

This protocol provides a representative example of the application of this compound in the synthesis of a homoallylic alcohol.

Materials:

-

This compound

-

Benzaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran

-

3M aqueous sodium hydroxide

-

30% aqueous hydrogen peroxide

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of freshly distilled benzaldehyde in anhydrous diethyl ether.

-

Allylboration: Cool the solution to -78 °C. To this, add this compound dropwise via syringe. The reaction is typically stirred at this temperature for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Oxidative Workup: Allow the reaction to warm to 0 °C and quench by the slow, sequential addition of 3M aqueous sodium hydroxide followed by the careful, dropwise addition of 30% hydrogen peroxide (Caution: exothermic reaction).

-

Extraction and Purification: Stir the mixture vigorously at room temperature for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, 1-phenyl-3-buten-1-ol, can be purified by flash column chromatography on silica gel.

Applications in Drug Development and Advanced Synthesis

The homoallylic alcohol products derived from allylboration reactions are valuable intermediates in the synthesis of complex molecules. The ability to control stereochemistry at multiple centers in a single step is particularly advantageous in the construction of polyketide natural products and other chiral building blocks for pharmaceuticals. The diisopropyl ester can be readily exchanged for chiral diols, such as those derived from tartaric acid, to facilitate enantioselective allylborations, further expanding the synthetic utility of this reagent class.[9]

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[2][6][7] It is also air and moisture sensitive.[2][3] Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Statement |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a highly effective reagent for the stereoselective synthesis of homoallylic alcohols. Its predictable reactivity, governed by the Zimmerman-Traxler transition state model, makes it an invaluable tool for the construction of complex molecular architectures. The straightforward synthesis and the potential for modification to achieve enantioselectivity further underscore its importance in both academic research and industrial applications, particularly in the field of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Procedure for the preparation of a chiral allylborane and its reaction with an aldehyde. [Link]

-

Chen, W., & Chen, Z. (2005). Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. Journal of Zhejiang University. Science. B, 6(6), 606–610. [Link]

-

Organic Chemistry Portal. Allylboronic acid or boronate synthesis. [Link]

-

Organic Syntheses. Procedure for the preparation of allylmagnesium bromide. [Link]

-

ResearchGate. One‐pot allylboration of benzaldehyde and N−H phenylmethanimine with (±)‐2 a. [Link]

-

ResearchGate. One‐pot allylboration of benzaldehyde and N−H phenylmethanimine with (±)‐2 a. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Bailey, C., Murphy, C. L., Clary, J. W., Eagon, S., Gould, N., & Singaram, B. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Heterocycles, 86(1), 331. [Link]

-

MDPI. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. [Link]

-

Chen, J. L.-Y., Scott, H. K., Hesse, M. J., Willis, C. L., & Aggarwal, V. K. (2013). Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters. Journal of the American Chemical Society, 135(14), 5316–5319. [Link]

-

OpenOChem Learn. Zimmerman-Traxler Model. [Link]

-

Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2–14. [Link]

- Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C9H19BO2 | CID 11435180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Diisopropyl Allylboronate molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Diisopropyl Allylboronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone reagent in modern organic synthesis, prized for its unique combination of stability, reactivity, and stereocontrol in carbon-carbon bond formation. This guide provides a detailed examination of its molecular architecture and the nature of its chemical bonds. We will explore the trigonal planar geometry of the boron center, the influence of the sterically demanding isopropoxy groups, and the electronic characteristics that govern its reactivity. By synthesizing data from spectroscopic analysis, mechanistic studies, and computational chemistry, this document aims to provide a comprehensive understanding of how the structure of this compound dictates its function in critical synthetic transformations, particularly the highly stereoselective allylboration of carbonyls and imines.

Introduction: The Significance of Allylboronates

Allylboron reagents, particularly boronic esters like this compound, represent a uniquely versatile class of synthetic tools.[1] Unlike many other organometallic compounds, allylboronates are generally stable enough for isolation and handling under normal laboratory conditions, yet they possess sufficient reactivity to engage with a wide range of electrophiles.[1] Their prominence stems primarily from the allylboration reaction, a powerful method for constructing homoallylic alcohols and amines—key structural motifs in numerous natural products and pharmaceutical agents.[2][3]

The reaction proceeds through a highly organized, six-membered cyclic transition state, which allows for the predictable and controlled transfer of chirality, making it indispensable for asymmetric synthesis.[4] this compound, with its balanced steric and electronic properties, has emerged as a widely used and commercially available reagent for these transformations, finding application in the synthesis of complex molecules, including the HIV-1 antagonist, Maraviroc.[1][2]

Molecular Structure and Bonding Analysis

The reactivity and selectivity of this compound are direct consequences of its distinct molecular structure and electronic configuration. A thorough understanding of these features is paramount for its effective application.

| Property | Value | Reference |

| IUPAC Name | di(propan-2-yloxy)-prop-2-enylborane | [5] |

| CAS Number | 51851-79-7 | [2][5] |

| Molecular Formula | C₉H₁₉BO₂ | [2][6] |

| Molecular Weight | 170.06 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [2] |

The Boron Center: A Lewis Acidic Hub

At the heart of the molecule lies a boron atom characterized by sp² hybridization. This results in a trigonal planar geometry with bond angles approximating 120°. The key feature of this sp²-hybridized boron is the presence of a vacant, unhybridized p-orbital perpendicular to the molecular plane. This empty p-orbital renders the boron atom electron-deficient and imparts significant Lewis acidic character to the molecule.[7] This Lewis acidity is the primary driver for its reaction with Lewis basic substrates like the oxygen of a carbonyl group.

The B-O and B-C Bonds: A Covalent Framework

The boron atom forms two single covalent bonds to the oxygen atoms of the isopropoxy groups and one single covalent bond to the terminal carbon of the allyl group.

-

Boron-Oxygen (B-O) Bonds: These bonds are strong and relatively short due to partial π-character arising from the donation of lone pair electrons from the oxygen atoms into the vacant p-orbital of the boron. This donation slightly mitigates the electron deficiency of the boron center, contributing to the ester's stability compared to more reactive trialkylboranes.

-

Boron-Carbon (B-C) Bond: This is a standard sigma (σ) bond that connects the allyl nucleophile to the boronate electrophilic center. The reactivity of this bond is defined by the subsequent interaction with an external electrophile.

The Role of the Diisopropyl Ester Groups

The two isopropoxy groups are not merely spectators; they play a crucial role in modulating the molecule's properties:

-

Steric Influence: The bulky isopropyl groups provide significant steric hindrance around the boron atom. This steric bulk influences the approach of substrates and can enhance diastereoselectivity in certain reactions.

-

Electronic Effect: As mentioned, the oxygen atoms donate electron density to the boron, increasing the compound's stability and making it less pyrophoric than many other organoboron compounds.

-

Solubility: The aliphatic nature of the isopropyl groups confers good solubility in common organic solvents like THF, dichloromethane, and toluene.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The structure of this compound is routinely confirmed using a combination of spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the allyl group (~5.0-6.0 ppm for the vinyl protons, ~2.0 ppm for the allylic CH₂). A septet for the isopropoxy CH (~4.5 ppm) and a doublet for the methyl groups (~1.2 ppm). |

| ¹³C NMR | Vinyl carbons (~115-135 ppm), allylic carbon (~25-35 ppm), isopropoxy CH (~65-70 ppm), and methyl carbons (~20-25 ppm). |

| ¹¹B NMR | A characteristic broad signal in the range of +25 to +35 ppm, typical for a tricoordinate boronic ester.[5] |

| IR Spectroscopy | C=C stretch (~1640 cm⁻¹), B-O stretch (~1300-1350 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹). |

Synthesis of this compound

A standard and reliable method for the laboratory-scale synthesis of this compound involves the reaction of a trialkyl borate, such as triisopropyl borate, with an allyl Grignard reagent.[8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Allylmagnesium Bromide

Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with triisopropyl borate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition: A solution of allylmagnesium bromide (1.0 eq) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reactivity and Mechanistic Principles

The Allylboration Reaction and the Zimmerman-Traxler Model

The quintessential reaction of this compound is its addition to carbonyl compounds (aldehydes and ketones). This reaction proceeds with high stereoselectivity via a closed, six-membered chair-like transition state, known as the Zimmerman-Traxler transition state.[4]

-

Coordination: The Lewis acidic boron atom coordinates to the Lewis basic oxygen of the carbonyl group.

-

Cyclic Transition State: The molecule arranges into a highly ordered, chair-like six-membered ring. In this arrangement, the substituents of the aldehyde (R-group) and the boronate ester preferentially occupy equatorial positions to minimize steric strain.

-

C-C Bond Formation: The allyl group is delivered to the carbonyl carbon from one face, simultaneously forming the new C-C bond and a B-O bond.

-

Product Formation: Hydrolytic workup cleaves the B-O bond to release the homoallylic alcohol product.

This predictable transition state geometry is the foundation for the high degree of stereocontrol observed in these reactions.

Caption: Zimmerman-Traxler transition state for allylboration.

Enhancing Nucleophilicity: The Formation of Boronate Complexes

While highly effective with carbonyls and imines, allylboronic esters are generally unreactive toward a broader range of electrophiles.[3] Their nucleophilicity can be dramatically increased by the addition of an organolithium or Grignard reagent. This forms a tetracoordinate "ate" complex, where the boron center becomes anionic and significantly more electron-rich. These highly nucleophilic allylboronate complexes can react with electrophiles such as alkyl halides and fluorinating reagents, expanding the synthetic utility of the parent ester.[3][9]

Applications in Drug Development and Materials Science

The ability to form C-C bonds with exceptional stereocontrol makes this compound a valuable reagent in fields where molecular architecture is critical.

-

Pharmaceutical Development: It is instrumental in the synthesis of complex chiral molecules that are often the basis for new therapeutics.[2] Its role in constructing specific stereocenters is crucial for optimizing drug efficacy and minimizing off-target effects.[1]

-

Polymer Chemistry and Materials Science: The compound is used to create specialty polymers and advanced materials.[2] Incorporating the allylboronate moiety can introduce specific functionalities or enhance properties like durability and adhesion in coatings.[2]

Conclusion

This compound is more than just a simple reagent; it is a sophisticated molecular tool whose utility is deeply rooted in its structure. The sp²-hybridized, Lewis acidic boron center dictates its fundamental reactivity, while the bulky isopropoxy groups provide stability and steric influence. This precise combination allows for highly organized, chair-like transition states in reactions with carbonyls, leading to predictable and excellent stereochemical outcomes. The ability to further activate the system into a potent nucleophilic "ate" complex broadens its synthetic scope. For researchers in drug discovery and materials science, a firm grasp of the structure-bonding-reactivity relationships of this compound is essential for leveraging its full potential in the creation of complex, functional molecules.

References

-

PubChem. This compound | C9H19BO2 | CID 11435180. [Link]

-

Arkat USA. Stereoselective allylboration using (B)-γ- alkoxyallyldiisopinocampheylboranes: highly selective reactions for organic synthesis. [Link]

-

Diner, C., & Szabo, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. Supporting Information for "Selective Separation of Americium(III) from Europium(III) by Pyridine-2,6-diylbis(dialkyl phosphonate)s". [Link]

-

Leonori, D., & Aggarwal, V. K. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. PubMed Central. [Link]

-

Organic Chemistry Portal. Synthesis of allylboronic acids and allylboronates. [Link]

-

Kischkewitz, M., Gerleve, C., & Studer, A. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. PubMed Central. [Link]

-

Prieto, A., et al. (2005). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. PubMed. [Link]

-

Kischkewitz, M., Gerleve, C., & Studer, A. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. Organic Letters. [Link]

-

Kischkewitz, M., Gerleve, C., & Studer, A. (2018). Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. ResearchGate. [Link]

-

Yesilel, A. Z., et al. (2022). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PubMed Central. [Link]

-

Semantics Scholar. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. [Link]

-

Wiley Subscription Services, Inc. Diisopropyl (allylthiomethylthiomethyl)phosphonate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Orbital analysis of bonding in diarylhalonium salts and relevance to periodic trends in structure and reactivity. [Link]

-

MDPI. Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. [Link]

-

MDPI. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. [Link]

-

ResearchGate. Orbital Overlap and Chemical Bonding | Request PDF. [Link]

-

Royal Society of Chemistry. Orbital perspective of the nature of chemical bonds and potential energy surfaces: 55 years after Wahl's molecular orbital representation of homopolar diatomic molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound | C9H19BO2 | CID 11435180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diisopropyl Allylboronate

Introduction: Characterizing a Cornerstone of Asymmetric Synthesis

Diisopropyl allylboronate is a pivotal reagent in modern organic chemistry, prized for its role in the stereoselective synthesis of homoallylic alcohols through reactions with carbonyl compounds.[1] Its utility in forming carbon-carbon bonds with exceptional control over stereochemistry makes it an invaluable tool for researchers in medicinal chemistry and natural product synthesis.[2][3] Given its reactivity and sensitivity to air and moisture, rigorous characterization is not merely procedural—it is essential for ensuring the reagent's integrity and the success of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this compound. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, grounded in both fundamental principles and field-proven insights. We will explore not only the assignment of signals but also the underlying physical phenomena—such as the influence of the quadrupolar boron nucleus—that shape the spectral features of this important organoboron compound.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra of this compound (C₉H₁₉BO₂), we must first consider its molecular structure and the nuclei that give rise to NMR signals.[4] The molecule consists of two main fragments: the allyl group (CH₂=CH-CH₂–) and two isopropoxy groups (–OCH(CH₃)₂) bound to a central boron atom.

The primary nuclei of interest are ¹H and ¹³C. However, the presence of boron is critical to understanding the spectra fully. Boron has two naturally occurring NMR-active isotopes, ¹¹B (80.1% abundance, spin I = 3/2) and ¹⁰B (19.9% abundance, spin I = 3). Due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, ¹¹B is the isotope predominantly studied in boron NMR. As a quadrupolar nucleus (spin > 1/2), boron exhibits unique relaxation properties that can influence the appearance of neighboring nuclei in ¹³C NMR spectra.

Caption: Molecular structure of this compound with NMR numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound presents a set of distinct and informative signals corresponding to the allyl and isopropoxy protons. The chemical shifts and coupling patterns are highly characteristic and allow for unambiguous verification of the structure.

Data Presentation: ¹H NMR

The following table summarizes the typical ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

| Label | Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H₂ | -CH =CH₂ | 5.86 | dddd | 1H | J₂,₃ₐ = 17.0, J₂,₃b = 10.1, J₂,₁ = 8.0, J₂,₃c = 1.2 |

| H₃ₐ | -CH=CH ₂ (trans) | 5.06 | ddt | 1H | J₃ₐ,₂ = 17.0, J₃ₐ,₃b = 1.8, J₃ₐ,₁ = 1.3 |

| H₃b | -CH=CH ₂ (cis) | 4.90 | ddt | 1H | J₃b,₂ = 10.1, J₃b,₃ₐ = 1.8, J₃b,₁ = 1.1 |

| H₄, H₆ | -O-CH (CH₃)₂ | 4.41 | sept | 2H | J₄,₅ = 6.1 |

| H₁ | B-CH ₂- | 2.15 | ddt | 2H | J₁,₂ = 8.0, J₁,₃ₐ = 1.3, J₁,₃b = 1.1 |

| H₅, H₇ | -CH(CH ₃)₂ | 1.17 | d | 12H | J₅,₄ = 6.1 |

Note: Data derived from Pietruszka, J.; Schöne, N. Chemistry – A European Journal, 2008.

Expert Interpretation of the ¹H NMR Spectrum

-

The Allyl System (H₁, H₂, H₃):

-

Internal Vinylic Proton (H₂): The proton at 5.86 ppm (H₂) shows the most complex splitting pattern. It is coupled to four other protons: the trans (J = 17.0 Hz) and cis (J = 10.1 Hz) terminal vinylic protons (H₃ₐ and H₃b), and the two allylic protons on C₁ (J = 8.0 Hz). A small fourth coupling is also resolved. This "doublet of doublets of doublets of doublets" (dddd) is characteristic of a terminal alkene's internal proton.

-

Terminal Vinylic Protons (H₃ₐ, H₃b): The two protons on the terminal carbon (C₃) are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts (5.06 and 4.90 ppm). Each is split by the internal proton (H₂) with large trans and smaller cis couplings, respectively. They also exhibit a small geminal coupling to each other (J = 1.8 Hz) and a very small allylic coupling to the C₁ protons.

-

Allylic Protons (H₁): The two protons on the carbon attached to boron (C₁) appear as a doublet of doublets of triplets at 2.15 ppm. The primary splitting is a doublet from the coupling to the internal vinylic proton H₂ (J = 8.0 Hz). The finer splitting arises from small couplings to the terminal vinylic protons H₃ₐ and H₃b.

-

-

The Isopropoxy Groups (H₄, H₅):

-

Methine Protons (H₄, H₆): The two methine protons of the isopropoxy groups are chemically equivalent and appear as a single septet at 4.41 ppm. This seven-line pattern is a classic indicator of a proton coupled to six equivalent neighboring protons—in this case, the twelve methyl protons.

-

Methyl Protons (H₅, H₇): The four methyl groups are also equivalent, giving rise to a large, sharp doublet at 1.17 ppm with an integration of 12H. The doublet splitting is caused by coupling to the adjacent methine proton (J = 6.1 Hz).

-

Caption: Key ¹H-¹H J-coupling relationships in this compound.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected and observed.

Data Presentation: ¹³C NMR

The following table summarizes the typical ¹³C NMR data for this compound in CDCl₃.

| Label | Assigned Carbon | Chemical Shift (δ, ppm) |

| C₂ | -C H=CH₂ | 139.1 |

| C₃ | -CH=C H₂ | 113.1 |

| C₄, C₆ | -O-C H(CH₃)₂ | 67.8 |

| C₅, C₇ | -CH(C H₃)₂ | 24.5 |

| C₁ | B-C H₂- | 23.0 (broad) |

Note: Data derived from Pietruszka, J.; Schöne, N. Chemistry – A European Journal, 2008.

Expert Interpretation of the ¹³C NMR Spectrum

-

Alkene Carbons (C₂, C₃): The two sp²-hybridized carbons of the double bond are clearly visible in the downfield region of the spectrum. The internal carbon (C₂) appears at 139.1 ppm, while the terminal carbon (C₃) is observed further upfield at 113.1 ppm, which is typical for terminal alkenes.[5][6]

-

Isopropoxy Carbons (C₄, C₅): The methine carbons (C₄, C₆) attached to oxygen appear at 67.8 ppm. The four equivalent methyl carbons (C₅, C₇) give a single sharp signal at 24.5 ppm.

-

The Boron-Bound Carbon (C₁): A noteworthy feature is the signal for the allylic carbon directly attached to the boron atom (C₁). This signal, found at approximately 23.0 ppm, is often significantly broadened. This is a direct consequence of its proximity to the quadrupolar ¹¹B nucleus. The rapid relaxation of the boron nucleus provides an efficient relaxation pathway for the attached carbon, leading to a shorter excited-state lifetime and, via the uncertainty principle, a broader signal. In some cases, this signal can be broadened to the point of being lost in the baseline noise, a phenomenon that researchers must be aware of when analyzing boronic esters.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology outlines the key steps and considerations.

Mandatory Safety Precautions

This compound is a flammable liquid and vapor, causes skin and eye irritation, and is sensitive to air and moisture.[4][7] All handling must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Step-by-Step Methodology

-

Sample Preparation: a. Using an inert atmosphere glovebox or Schlenk line, accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube. b. Using a gas-tight syringe, add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it dissolves the compound well and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) serve as convenient secondary references.[8] c. Add a minimal amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if precise chemical shift referencing is required, though referencing to the residual solvent peak is often sufficient. d. Cap the NMR tube securely, and seal with paraffin film for transport to the spectrometer.

-

Spectrometer Setup and ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a standard single-pulse ¹H NMR experiment using the following typical parameters:

- Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

- Spectral Width: ~16 ppm.

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 8-16 scans.

-

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Acquire a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30). c. Use the following typical parameters:

- Pulse Angle: 30 degrees.

- Spectral Width: ~240 ppm.

- Acquisition Time: ~1 second.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

-

Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual CDCl₃ signal. c. Integrate the ¹H NMR signals to determine the relative proton ratios. d. Analyze the multiplicities and measure the coupling constants (J-values) to confirm the proton connectivity. e. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable, high-fidelity tools for the comprehensive characterization of this compound. The ¹H spectrum provides a unique fingerprint, with the complex splitting patterns of the allyl protons and the distinct septet-doublet combination of the isopropoxy groups serving as definitive structural markers. The ¹³C spectrum confirms the carbon framework and reveals the subtle but important influence of the quadrupolar boron nucleus through the characteristic broadening of the adjacent carbon signal. By employing the rigorous experimental protocol detailed here, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this critical synthetic reagent, ensuring the reliability and success of their chemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11435180, this compound. PubChem. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

McKay, A. P., Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2024(1), M1952. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

-

Viñas, C., et al. (2014). Chemical shift of 1 H and 13 C{ 1 H } NMR spectra (in ppm) and stretching frequencies of Cc-H bonds in the IR spectra. ResearchGate. Available at: [Link]

-

Aggarwal, V. K., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society, 139(42), 15023–15032. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available at: [Link]

-

Pietruszka, J., & Schöne, N. (2008). Diastereo- and enantiomerically pure allylboronates: their synthesis and scope. Chemistry (Weinheim an der Bergstrasse, Germany), 14(17), 5178–5197. Available at: [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available at: [Link]

Sources

- 1. Diastereo- and enantiomerically pure allylboronates: their synthesis and scope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H19BO2 | CID 11435180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Analytical Imperative for Diisopropyl Allylboronate

<An In-depth Technical Guide to the Mass Spectrometry of Diisopropyl Allylboronate

Abstract: This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization, fragmentation pathways, and practical experimental design. By synthesizing established methodologies with mechanistic insights, this guide serves as an essential reference for the accurate characterization of this versatile synthetic reagent.

This compound (MW: 170.06 g/mol , Formula: C₉H₁₉BO₂) is a crucial reagent in modern organic synthesis, primarily utilized in stereoselective allylboration reactions to form homoallylic alcohols.[1] Its purity and structural integrity are paramount for achieving desired reaction outcomes and ensuring the quality of subsequent pharmaceutical intermediates. Mass spectrometry (MS) stands as a principal analytical technique for its characterization, offering unparalleled sensitivity and structural information.

However, the analysis of boronic esters like this compound is not without its challenges. These compounds can be sensitive to hydrolysis, and their ionization and fragmentation behavior can be complex.[2] This guide elucidates these complexities and provides a robust framework for successful MS analysis.

Ionization Techniques: Selecting the Optimal Path to the Gas Phase

The choice of ionization technique is the most critical parameter in the MS analysis of this compound. As a neutral, relatively volatile molecule, several methods can be employed, each with distinct advantages and outcomes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like this compound.[3] The standard ionization method in GC-MS is Electron Ionization (EI).

-

Electron Ionization (EI): This high-energy technique involves bombarding the molecule with a beam of electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent, often extensive, fragmentation.[4][5] While this provides a detailed fragmentation "fingerprint" for structural confirmation, the molecular ion peak for boronic esters can be weak or entirely absent due to the instability of the initial ion.[6] Despite this, GC-MS remains a valuable tool, especially for purity assessment and reaction monitoring.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For direct liquid sample analysis, LC-MS with soft ionization techniques is preferred to preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and labile molecules.[7][8] Since this compound is a neutral molecule, it does not readily protonate. Therefore, ionization in ESI is typically achieved through the formation of adducts with cations present in the mobile phase or sample matrix.[7][9] This is a significant advantage as it preserves the molecule, providing clear molecular weight information.[10][11]

Table 1: Common ESI Adducts of this compound

| Adduct Ion | Description | Calculated m/z (for ¹¹B, ²³Na, ³⁹K) |

| [M+Na]⁺ | Sodium Adduct | 170.15 + 22.99 = 193.14 |

| [M+K]⁺ | Potassium Adduct | 170.15 + 38.96 = 209.11 |

| [M+NH₄]⁺ | Ammonium Adduct | 170.15 + 18.03 = 188.18 |

Causality: The formation of these adducts is driven by the interaction of the lone pairs on the ester oxygen atoms with the cations. Using a mobile phase additive like sodium acetate or ammonium acetate at low concentrations (e.g., 1-10 mM) can enhance the formation of the desired adduct, leading to a more robust and sensitive analysis.[12]

Fragmentation Pathways: Decoding the MS/MS Spectrum

Tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID), is essential for structural elucidation.[5] By selecting a precursor ion (e.g., the [M+Na]⁺ adduct) and fragmenting it, a characteristic pattern emerges.

Key Fragmentation Mechanisms

The fragmentation of this compound is dictated by the relative strengths of its bonds and the stability of the resulting fragments.[5][13] The primary cleavages occur at the B-C and B-O bonds.

-

Loss of an Allyl Radical ([M-C₃H₅]⁺): Cleavage of the boron-allyl bond is a common pathway, resulting in the loss of an allyl radical (41 Da). This yields a stable diisopropoxyboron cation.

-

m/z of fragment: 170 - 41 = 129

-

-

Loss of Propene ([M-C₃H₆]⁺): A characteristic rearrangement for isopropyl esters is the loss of a neutral propene molecule (42 Da). This is analogous to the McLafferty rearrangement in carbonyl compounds and proceeds through a six-membered transition state.

-

m/z of fragment: 170 - 42 = 128

-

-

Loss of an Isopropoxy Radical ([M-OC₃H₇]⁺): Cleavage of a boron-oxygen bond can lead to the loss of an isopropoxy radical (59 Da).

-

m/z of fragment: 170 - 59 = 111

-

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.

Caption: Key EI fragmentation pathways of this compound.

Experimental Protocols and Methodologies

Adherence to a validated protocol is crucial for reproducible and accurate results.

Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of this compound in a non-polar organic solvent.

-

Sample Preparation: Dissolve the sample in a volatile, non-polar solvent (e.g., Hexane, Dichloromethane) to a concentration of approximately 100 µg/mL.

-

GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

GC Conditions:

-

Injector Temperature: 250 °C

-